pyrazole-3-(15N)carbonitrile](/img/structure/B14079255.png)
5-(15N)azanyl-1-[2,6-dichloro-4-(trifluoromethyl)phenyl](3,4,5-13C3)pyrazole-3-(15N)carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(15N)azanyl-1-2,6-dichloro-4-(trifluoromethyl)phenylpyrazole-3-(15N)carbonitrile is a complex organic compound known for its significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes isotopic labels such as 15N and 13C, making it valuable for research purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(15N)azanyl-1-2,6-dichloro-4-(trifluoromethyl)phenylpyrazole-3-(15N)carbonitrile typically involves multiple steps. One common method starts with 2,6-dichloro-4-trifluoromethyl aniline as the raw material. This compound undergoes diazotization to form a diazonium salt, which then reacts with ethyl cyanoacetate. The resulting product undergoes cyclization to form the desired pyrazole compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of automated systems and continuous flow reactors is common in industrial settings to enhance efficiency and safety.
化学反应分析
Types of Reactions
5-(15N)azanyl-1-2,6-dichloro-4-(trifluoromethyl)phenylpyrazole-3-(15N)carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学研究应用
5-(15N)azanyl-1-2,6-dichloro-4-(trifluoromethyl)phenylpyrazole-3-(15N)carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and pesticides
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include disruption of normal cellular processes, leading to the desired therapeutic or pesticidal effects .
相似化合物的比较
Similar Compounds
Fipronil: A well-known insecticide with a similar pyrazole structure.
Ethiprole: Another pyrazole-based insecticide with comparable properties.
Uniqueness
What sets 5-(15N)azanyl-1-2,6-dichloro-4-(trifluoromethyl)phenylpyrazole-3-(15N)carbonitrile apart is its isotopic labeling, which makes it particularly useful for research applications involving isotopic tracing and molecular dynamics studies. This feature is not commonly found in other similar compounds, providing a unique advantage in scientific investigations .
属性
分子式 |
C11H5Cl2F3N4 |
|---|---|
分子量 |
327.04 g/mol |
IUPAC 名称 |
5-(15N)azanyl-1-[2,6-dichloro-4-(trifluoromethyl)phenyl](3,4,5-13C3)pyrazole-3-(15N)carbonitrile |
InChI |
InChI=1S/C11H5Cl2F3N4/c12-7-1-5(11(14,15)16)2-8(13)10(7)20-9(18)3-6(4-17)19-20/h1-3H,18H2/i3+1,4+1,6+1,9+1,17+1,18+1 |
InChI 键 |
QPZYPAMYHBOUTC-AWSQFXKHSA-N |
手性 SMILES |
C1=C(C=C(C(=C1Cl)N2[13C](=[13CH][13C](=N2)[13C]#[15N])[15NH2])Cl)C(F)(F)F |
规范 SMILES |
C1=C(C=C(C(=C1Cl)N2C(=CC(=N2)C#N)N)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-(phenylmethoxycarbonylamino)prop-2-enoic acid](/img/structure/B14079178.png)
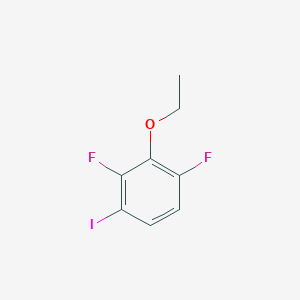
![7-Methyl-2-(pyridin-3-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079183.png)

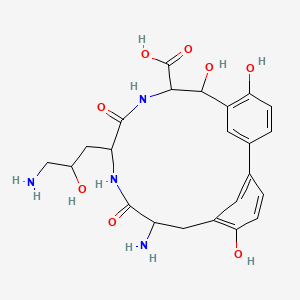
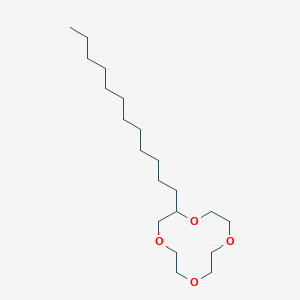
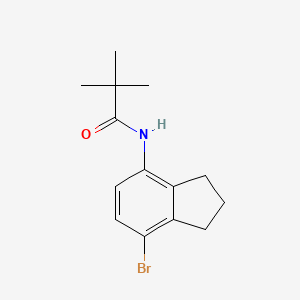
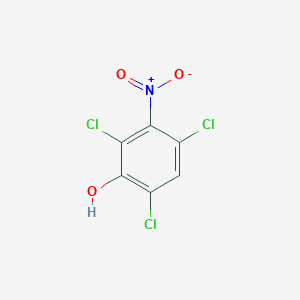
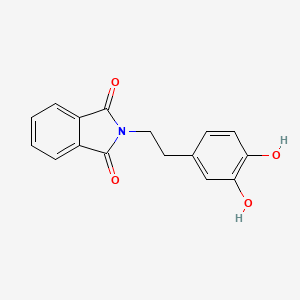
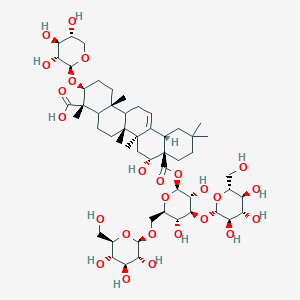

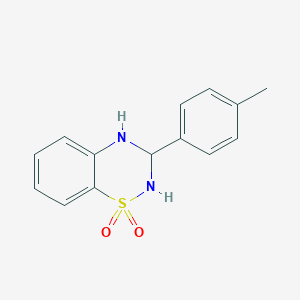
![1-Phenyl-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079228.png)
![Methyl 3-hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14079239.png)
